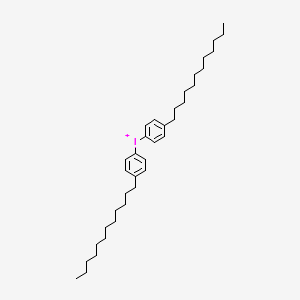
Iodonium, bis(4-dodecylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodonium salts, including bis(4-dodecylphenyl)iodonium hexafluoroantimonate, typically involves the reaction of aryl iodides with arenes in the presence of an oxidizing agent. One common method utilizes Oxone as a versatile and cost-effective oxidant . The reaction conditions generally involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of iodonium salts often follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Iodonium, bis(4-dodecylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can convert the iodonium salt to its corresponding iodide.
Substitution: The aryl groups in the iodonium salt can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxone, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aryl iodides, while substitution reactions can produce various substituted aryl compounds.
Wissenschaftliche Forschungsanwendungen
Iodonium, bis(4-dodecylphenyl)-, has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of iodonium, bis(4-dodecylphenyl)-, primarily involves the generation of strong protonic acids upon photolysis. When exposed to UV light, the iodonium salt undergoes photodecomposition, producing a protonic acid that initiates the ring-opening polymerization of epoxides and oxetanes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Tri-p-tolylsulfonium hexafluorophosphate
- 4-Isopropyl-4′-methyldiphenyliodonium tetrakis(pentafluorophenyl)borate
Uniqueness
Iodonium, bis(4-dodecylphenyl)-, is unique due to its long alkyl chains, which impart specific properties such as enhanced solubility in organic solvents and improved compatibility with hydrophobic substrates. These characteristics make it particularly suitable for applications in coatings and adhesives where hydrophobicity and strong adhesion are desired.
Eigenschaften
CAS-Nummer |
71786-69-1 |
|---|---|
Molekularformel |
C36H58I+ |
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
bis(4-dodecylphenyl)iodanium |
InChI |
InChI=1S/C36H58I/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3/q+1 |
InChI-Schlüssel |
YSXJIDHYEFYSON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















